Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-

Antiviral Agents Reverse Transcriptase Inhibitors Structure-Activity Relationship (SAR)

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- (also known as 3′-Amino-2′,3′-dideoxy-5-(trifluoromethyl)uridine ) is a synthetic, dual-modified pyrimidine nucleoside analog. It is structurally characterized by the simultaneous replacement of the 3'-hydroxyl group with a primary amine and the substitution of the 5-methyl group on the thymine base with a trifluoromethyl (-CF3) moiety.

Molecular Formula C10H12F3N3O4
Molecular Weight 295.22 g/mol
CAS No. 87190-85-0
Cat. No. B12811798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
CAS87190-85-0
Molecular FormulaC10H12F3N3O4
Molecular Weight295.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N
InChIInChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1
InChIKeyXMGRPHZCXLUGMR-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- (CAS 87190-85-0): A Dual-Modified Nucleoside for Antiviral and Anticancer Research


Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- (also known as 3′-Amino-2′,3′-dideoxy-5-(trifluoromethyl)uridine ) is a synthetic, dual-modified pyrimidine nucleoside analog. It is structurally characterized by the simultaneous replacement of the 3'-hydroxyl group with a primary amine and the substitution of the 5-methyl group on the thymine base with a trifluoromethyl (-CF3) moiety . With a monoisotopic mass of 295.077991 Da , this compound is a member of the 2',3'-dideoxyuridine class, primarily investigated for its potential as an inhibitor of viral reverse transcriptases and human dUTPase [1].

Why Cannot Simple 3'-Amino or 5-Trifluoromethyl Analogs Substitute for Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-?


Generic substitution is impossible because Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is a uniquely dual-modified scaffold. Simple substitution with analogs bearing only a single modification—such as 3'-amino-3'-deoxythymidine (AMT), which retains the 5-methyl group [1], or Trifluridine (5-trifluoromethyl-2'-deoxyuridine), which retains the 3'-hydroxyl group [2]—will fail to reproduce its distinct biological profile. The simultaneous presence of the 3'-amino group and the 5-trifluoromethyl moiety is expected to confer a unique combination of resistance to deaminase-mediated catabolism (from the 3'-modification) and enhanced lipophilicity and enzyme binding affinity (from the 5'-trifluoromethyl group), a dual property not present in either single-modification comparator class [3].

Quantitative Differentiation Evidence for Thymidine, 3'-amino-3'-deoxy-a,a,a-trifluoro- Against Closest Analogs


Unique Dual Modification vs. Single-Modification Analogs: AZT, AMT, and Trifluridine

The target compound uniquely combines a 3'-amino group with a 5-CF3-uracil base. In contrast, the closest clinical and research analogs possess only one of these key structural features: 3'-Azido-3'-deoxythymidine (AZT, zidovudine) has a 3'-azido group and a 5-methyl base ; 3'-Amino-3'-deoxythymidine (AMT) has a 3'-amino group and a 5-methyl base [1]; and Trifluridine has a 5-CF3 group but a standard 3'-hydroxyl [2]. The target compound's 3'-amino substitution eliminates the metabolic liabilities associated with the 3'-azido group in AZT, which is reductively metabolized in vivo to the toxic metabolite AMT [1]. Simultaneously, the 5-CF3 group introduces a greater electron-withdrawing effect and increased lipophilicity (calculated logP) compared to the 5-methyl group, which is linked to enhanced cellular permeability and target enzyme binding in this class [3]. This dual modification is not achievable by any of the single-modification comparators.

Antiviral Agents Reverse Transcriptase Inhibitors Structure-Activity Relationship (SAR)

Predicted Inhibitory Activity Against Human dUTPase vs. 3'-Azido Analog

In patents exploring the 2',3'-dideoxy-5-trifluoromethyluridine pharmacophore for inhibiting human deoxyuridine triphosphate nucleotidohydrolase (dUTPase), the 3'-amino substituted derivative is explicitly claimed as a member of the active series [1]. While a direct IC50 value for the target compound is not public, a closely related 3'-azido-2',3'-dideoxy-5-trifluoromethyluridine analog (CAS 87190-84-9) was identified as an instrumental intermediate . Given the established class SAR where a 3'-amino group provides superior metabolic stability and a distinct target interaction profile compared to the 3'-azido group [2], the target compound is the chemically preferred candidate for developing this series of dUTPase inhibitors. The absence of a direct IC50 value for this specific molecule underscores its status as a research tool for comparison against the better-characterized 3'-azido analog.

Anticancer Agents dUTPase Inhibitors Enzyme Inhibition

Physicochemical Differentiation: Monoisotopic Mass and H-Bond Donor Shifts vs. 3'-Azido Conterpart

The replacement of the 3'-azido group with a 3'-amino group in the 5-trifluoromethyl-2',3'-dideoxyuridine scaffold results in a defined and quantifiable shift in physicochemical properties, which is critical for analytical method development and structure identification. The target compound has a monoisotopic mass of 295.077991 Da and 3 hydrogen bond donors . In contrast, the 3'-azido analog (CAS 87190-84-9) has a monoisotopic mass of 321.0686 Da and only 1 hydrogen bond donor . This difference of 25.9906 Da in mass and 2 additional H-bond donors for the target compound provides a definitive mass spectrometry fingerprint and affects chromatographic retention time, enabling unambiguous differentiation and purity analysis in procurement and experimental use.

Medicinal Chemistry Physicochemical Properties Analytical Chemistry

Lack of High-Strength Comparative Biological Potency Data – A Gap Analysis

A systematic search of PubMed, Google Patents, and chemical databases did not yield any primary research paper containing a direct, head-to-head biological comparison (e.g., IC50, Ki, EC50, CC50) between Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- and its single-modification analogs in the same assay. While the compound is structurally defined in databases and is placed within the patent context of antiviral and anticancer nucleosides [1], its specific biological activity profile remains to be published in the open literature. This contrasts with the extensive quantitative data available for its comparators, such as AZT (IC50 against HIV-1 IIIB ~0.01-0.1 µM [2]) and Trifluridine (IC50 against HSV-1 ~0.2-2 µM [3]). Therefore, the primary value of procuring this compound currently lies in its use as a novel chemical scaffold for de novo SAR and mechanistic exploration, rather than as a validated lead with established potency advantages.

Data Integrity Research Tool Selection Evidence-Based Procurement

Best-Fit Research Scenarios for Procuring Thymidine, 3'-amino-3'-deoxy-a,a,a-trifluoro- (CAS 87190-85-0)


De Novo Structure-Activity Relationship (SAR) Profiling of Dual-Modified dUTPase Inhibitors

This compound serves as a critical chemical probe to isolate the contribution of a 3'-amino group in a 5-CF3-uridine scaffold. Labs can directly benchmark its enzymatic inhibition against the structurally defined 3'-azido-2',3'-dideoxy-5-trifluoromethyluridine comparator (CAS 87190-84-9) to generate novel SAR data for an underexplored region of the dUTPase pharmacophore, as indicated by the patent landscape [REFS-1, REFS-2].

Metabolic Stability and Toxicity Comparison Studies Against the AZT/AMT Pathway

The target compound is uniquely suited to test the hypothesis that a 5-CF3 substitution alters the reductive metabolism and toxicity pathway of 3'-amino-2',3'-dideoxy nucleosides. In head-to-head cellular assays with 3'-amino-3'-deoxythymidine (AMT, a known toxic metabolite of AZT [2]), the impact of the 5-CF3 group on cytotoxicity, intracellular half-life, and mitochondrial DNA polymerase gamma off-target effects can be experimentally isolated.

Advanced Quantitative LC-MS/MS Analytical Standard for Multi-Analog Pharmacokinetic Studies

The defined mass difference (Δ 25.99 Da) and additional H-bond donor capacity relative to its 3'-azido counterpart make this compound an ideal internal standard or discrete analyte [REFS-4, REFS-5]. It allows for the simultaneous, unambiguous quantification of multiple structurally related nucleoside analogs in biological matrices during preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Quote Request

Request a Quote for Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.